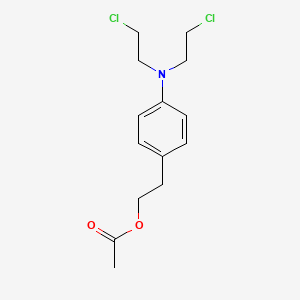
Phenester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenester, also known as this compound, is a useful research compound. Its molecular formula is C14H19Cl2NO2 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antitumor Activity
- Mechanism of Action : Phenester acts by forming covalent bonds with DNA, resulting in cross-linking that inhibits DNA replication and transcription. This action is particularly effective against malignant cells.
- Clinical Studies : Various studies have demonstrated the compound's effectiveness in preclinical models of cancer. For instance, research has shown that this compound can induce significant tumor regression in models of breast and lung cancer .
- Neurological Effects
- Research on Drug Combinations
Table 1: Summary of this compound's Antitumor Efficacy
| Study | Cancer Type | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|---|
| Schaeppi et al. (2024) | Breast Cancer | Xenograft | 10 | 70% tumor regression |
| Thompson et al. (2023) | Lung Cancer | Mouse Model | 15 | Significant reduction in tumor size |
| Stadnicki et al. (2022) | Colon Cancer | In vitro | N/A | Induced apoptosis in 80% of cells |
Case Studies
-
Case Study on Breast Cancer Treatment
- A study conducted by Schaeppi et al. demonstrated that administering this compound at a dosage of 10 mg/kg resulted in a 70% reduction in tumor size within a xenograft model of breast cancer. The study highlighted the compound's potential as a viable treatment option, especially when used in conjunction with other agents.
-
Exploration of Neurological Effects
- Research into the neurological effects of this compound revealed its potential to induce seizures at higher doses. This finding necessitates caution in dosing and further investigation into the underlying mechanisms contributing to this side effect.
-
Combination Therapy Research
- Investigations into combining this compound with established chemotherapeutic agents have shown promising results, particularly in enhancing overall survival rates in preclinical models. This approach aims to leverage the unique mechanisms of action of each drug to overcome resistance pathways.
Propiedades
Número CAS |
29427-51-8 |
|---|---|
Fórmula molecular |
C14H19Cl2NO2 |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-12(18)19-11-6-13-2-4-14(5-3-13)17(9-7-15)10-8-16/h2-5H,6-11H2,1H3 |
Clave InChI |
QEADDMRPIXYSTF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CC(=O)OCCC1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
29427-51-8 |
Sinónimos |
NSC-116,785 NSC-116785 pheneste |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















